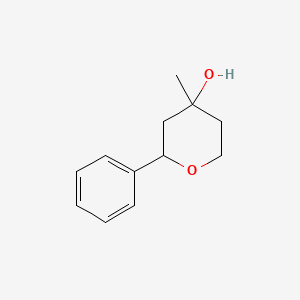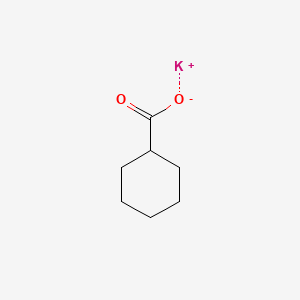
Artekin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.
Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.
Industrial Production Methods
Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Artesunate can undergo oxidation to form dihydroartemisinin and other derivatives.
Reduction: Mefloquine can be reduced to its corresponding alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Artesunate: The major products of artesunate reactions include dihydroartemisinin and other artemisinin derivatives.
Mefloquine: The major products of mefloquine reactions include its alcohol derivative and other quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Artequin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of artemisinin derivatives and quinoline compounds.
Biology: Employed in studies investigating the life cycle and drug resistance mechanisms of Plasmodium falciparum.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating malaria, especially in regions with high drug resistance
Industry: Used in the development of new antimalarial drugs and combination therapies.
Wirkmechanismus
Artequin exerts its antimalarial effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Artequin is compared with other antimalarial combinations such as:
Artemether-lumefantrine: Both combinations are effective against multidrug-resistant malaria, but Artequin has a longer half-life, providing prolonged protection.
Artesunate-amodiaquine: Similar in efficacy, but Artequin is preferred in areas with high resistance to amodiaquine.
Dihydroartemisinin-piperaquine: Artequin and dihydroartemisinin-piperaquine are both highly effective, but the latter has a better pharmacokinetic profile due to the long half-life of piperaquine.
Similar Compounds
- Artemether-lumefantrine
- Artesunate-amodiaquine
- Dihydroartemisinin-piperaquine
Eigenschaften
CAS-Nummer |
497968-03-3 |
|---|---|
Molekularformel |
C36H44F6N2O9 |
Molekulargewicht |
762.7 g/mol |
IUPAC-Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
InChI-Schlüssel |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





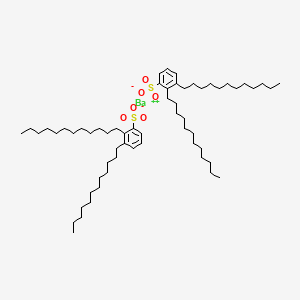
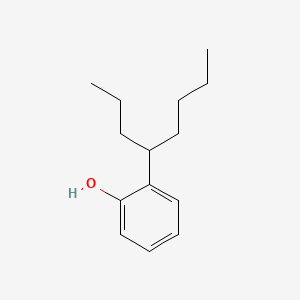


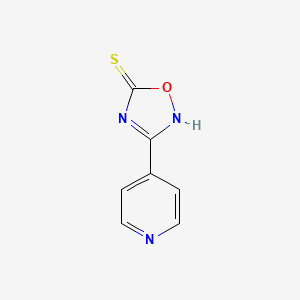
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
